molecular formula C21H20FNO3S B288276 N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide

N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide

Cat. No. B288276
M. Wt: 385.5 g/mol
InChI Key: ZTJQMQQATCLCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide, also known as BF-3, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. BF-3 belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial and antitumor properties.

Mechanism of Action

N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells and contributes to tumor growth and metastasis. This compound binds to the active site of CA IX and prevents its catalytic activity, leading to a decrease in tumor cell proliferation and angiogenesis. This compound also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce tumor angiogenesis, and inhibit metastasis. In Alzheimer's disease research, this compound has been found to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high yield synthesis method, potent inhibitory effects on CA IX and AChE, and potential therapeutic applications for cancer, Alzheimer's disease, and inflammation. However, this compound also has some limitations, including its low solubility in water, potential toxicity, and lack of specificity for CA IX, as it can also inhibit other carbonic anhydrase isoforms.

Future Directions

There are several future directions for N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide research, including the development of more specific CA IX inhibitors, optimization of this compound synthesis methods, and exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo, as well as its potential for combination therapy with other drugs. Overall, this compound shows great potential as a drug candidate for various diseases, and further research is warranted to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide involves a multistep process that starts with the reaction of 3-ethoxy-4-fluoronitrobenzene with benzhydrylamine. The resulting intermediate is then treated with sulfuryl chloride to form the final product, this compound. The overall yield of this synthesis method is approximately 70%, making it a viable option for large-scale production of this compound.

Scientific Research Applications

N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide has shown promising results in various scientific research areas, including cancer treatment, Alzheimer's disease, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In Alzheimer's disease research, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation. Inflammation research has also shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic option for various inflammatory diseases.

properties

Molecular Formula

C21H20FNO3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-benzhydryl-3-ethoxy-4-fluorobenzenesulfonamide

InChI

InChI=1S/C21H20FNO3S/c1-2-26-20-15-18(13-14-19(20)22)27(24,25)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21,23H,2H2,1H3

InChI Key

ZTJQMQQATCLCSM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)F

Origin of Product

United States

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